2-Isopropylthiazol-5-amine

Overview

Description

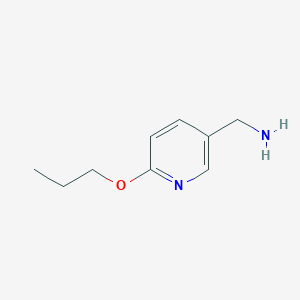

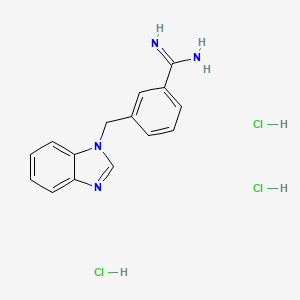

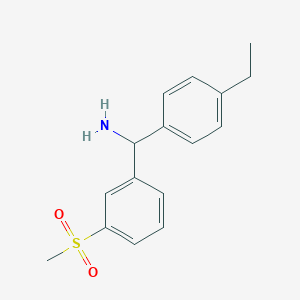

2-Isopropylthiazol-5-amine (ITA) is a chemical compound with the molecular formula C5H10N2S . It belongs to the category of thiazole derivatives, which are widely used as antibacterial, antifungal, and anticancer agents.

Molecular Structure Analysis

The molecular structure of 2-Isopropylthiazol-5-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The InChI code for this compound is1S/C6H11N2S/c1-4(2)6-8-3-5(7)9-6/h3-4,9H,7H2,1-2H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropylthiazol-5-amine include a molecular weight of 143.23 . The compound is stored at a temperature of 28°C . The InChI key for this compound isUOBWZLHRLPCFRB-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis

2-Isopropylthiazol-5-amine: serves as a versatile building block in organic synthesis. It’s particularly useful in the preparation of isothiocyanates from primary amines under aqueous conditions . Isothiocyanates are crucial intermediates in synthesizing various heterocyclic compounds and unsymmetric thioureas, which have applications ranging from pharmaceuticals to agrochemicals .

Pharmaceutical Research

In pharmaceutical research, thiazole derivatives, including those derived from 2-Isopropylthiazol-5-amine , have shown significant potential. They exhibit a range of biological activities such as antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative effects . These properties make them valuable for developing new therapeutic agents.

Antimicrobial Applications

Thiazole-based compounds, including those synthesized from 2-Isopropylthiazol-5-amine , have demonstrated antibacterial and antifungal activities. They can modulate the activity of enzymes involved in metabolism, making them promising candidates for new antimicrobial drugs .

Antioxidant Development

The antioxidant properties of thiazole derivatives are noteworthy. Some compounds synthesized from 2-Isopropylthiazol-5-amine have shown better DPPH radical scavenging potency than ascorbic acid, suggesting their potential as powerful antioxidants in medical and cosmetic applications .

Cancer Research

Thiazole derivatives are being explored for their antiproliferative activities, which is crucial in cancer research. The ability of these compounds to inhibit the growth of cancer cells can lead to the development of novel anticancer drugs .

Material Science

In material science, 2-Isopropylthiazol-5-amine can be used to synthesize compounds with small band gap energies, indicating good reactivities. This property is essential for creating materials with specific electronic and optical characteristics .

Nanotechnology

Thiazole-based compounds are finding applications in nanotechnology. They can be used to create nanoparticles that replace organic dyes in biosciences, offering high photo-stability and multiplexing capabilities .

Agrochemical Development

The synthesis of agrochemicals often involves thiazole derivatives due to their biological activities. Compounds derived from 2-Isopropylthiazol-5-amine could be used to develop new pesticides or herbicides with improved efficacy and safety profiles .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-isopropylthiazol-5-amine, are known to have diverse biological activities

Mode of Action

Thiazole compounds are known to interact with their targets through a nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, leading to the formation of an intermediate compound . This intermediate compound then undergoes subsequent dehydration to form the corresponding thiazole .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

The molecular weight of 2-isopropylthiazol-5-amine is 14222 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects

Action Environment

Environmental factors can have both direct and indirect effects on the action of compounds like 2-Isopropylthiazol-5-amine . Direct effects may include changes in the compound’s stability or efficacy due to environmental conditions. Indirect effects may include changes in the compound’s action due to environmental influences on the organism’s overall health status

properties

IUPAC Name |

2-propan-2-yl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-4(2)6-8-3-5(7)9-6/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKYZDVCEMOHEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylthiazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(piperidin-3-ylformamido)ethyl]carbamate](/img/structure/B1519543.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)

![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)

![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)